molecular formula C15H12FN3O B2508814 6-amino-3-(4-fluorophenyl)-2-methylquinazolin-4(3H)-one CAS No. 4585-21-1

6-amino-3-(4-fluorophenyl)-2-methylquinazolin-4(3H)-one

Cat. No. B2508814
CAS RN: 4585-21-1
M. Wt: 269.279
InChI Key: KKSULBGGFFKZBS-UHFFFAOYSA-N
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Description

The compound of interest, 6-amino-3-(4-fluorophenyl)-2-methylquinazolin-4(3H)-one, is a derivative of quinazolinone, a bicyclic compound consisting of a benzene ring fused to a pyrimidine ring. Quinazolinones are known for their diverse pharmacological activities, and modifications on the quinazoline ring can lead to compounds with various biological activities.

Synthesis Analysis

The synthesis of quinazolinone derivatives can be achieved through different methods. For instance, a catalyst-free green synthesis of related quinazolinone compounds has been reported, where derivatives were synthesized via a one-pot four-component cyclocondensation reaction under ultrasonic conditions, offering advantages such as high yields and shorter reaction times . Although the specific synthesis of this compound is not detailed in the provided papers, similar synthetic approaches could potentially be applied.

Molecular Structure Analysis

The molecular structure of quinazolinone derivatives can be studied using spectroscopic methods such as FT-IR, FT-Raman, and NMR. For example, the structure of a related compound, 3-{[(4-fluorophenyl)methylene]amino}-2-phenylquinazolin-4(3H)-one, was analyzed using FT-Raman and FT-IR spectroscopy, and the vibrational wavenumbers were computed and compared with experimental data . These techniques are crucial for confirming the chemical structure and understanding the electronic properties of the compound.

Chemical Reactions Analysis

Quinazolinone derivatives can participate in various chemical reactions. The reactivity of such compounds can be influenced by the substituents on the quinazoline ring. For instance, Schiff bases of quinazolinone derivatives have been synthesized by condensation reactions with different aromatic aldehydes . The presence of a fluorophenyl group, as in the compound of interest, could affect the reactivity and the types of chemical reactions it can undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinazolinone derivatives can vary widely depending on the substituents attached to the core structure. For example, the fluorescence properties of 6-methoxy-4-quinolone, a related compound, were studied, showing strong fluorescence with a large Stokes' shift in aqueous media and high stability against light and heat . While the specific properties of this compound are not provided, similar analyses could be conducted to determine its photophysical and thermal stability characteristics.

Scientific Research Applications

Synthesis and Biological Activities

  • Antipsychotic and Anticonvulsant Activities : A study by Kaur, Saxena, & Kumar (2010) explored the synthesis of thiadiazolylpyridinyl/indolylisoxazolyl quinazolinone-4-Ones, closely related to 6-amino-3-(4-fluorophenyl)-2-methylquinazolin-4(3H)-one, and found them to have antipsychotic and anticonvulsant activities.

Spectroscopic Studies

  • Vibrational Wavenumbers and Hyperpolarizability : Panicker et al. (2009) conducted FT-IR, FT-Raman, and DFT calculations on a similar compound, providing insights into its spectroscopic properties and first hyperpolarizability.

Antibacterial Properties

Antimicrobial and Anti-inflammatory Properties

  • Antimicrobial and Analgesic Activities : Research by Sahu et al. (2008) on 2-methyl-3-aminoquinazolin-4(3H)-ones Schiff bases revealed significant antimicrobial, analgesic, anti-inflammatory, and antihelmintic activities.

Antitumor Activity

  • Anticancer Potential : A study by Huang et al. (2012) demonstrated the potent anti-cancer activity of 4‐(4‐fluorophenyl)amino‐5,6,7‐trimethoxyquinazoline, closely related to the queried compound, in various tumor cells.

Antioxidant Studies

  • Antioxidant Capabilities : Al-azawi (2016) reported on the synthesis and antioxidant studies of quinazolin derivatives, highlighting their potential as effective antioxidants.

Anti-tuberculosis Properties

β₁-Adrenergic Receptor Antagonism

  • Adrenergic Receptor Antagonism : Stephenson et al. (2011) synthesized derivatives of β₁-adrenergic receptor antagonist HX-CH 44, including a compound structurally similar to the queried compound, showing potential as adrenergic receptor antagonists.

Halogenation and Schiff Base Formation

  • Synthesis and Schiff Base Formation : Sayyed et al. (2006) researched the direct halogenation of 3-amino-2-methylquinazolin-4(3H)-ones, leading to the creation of new potentially active Schiff bases.

Anticancer Properties and Molecular Docking

  • Indole-Aminoquinazoline Hybrids : Mphahlele et al. (2018) developed indole-aminoquinazoline hybrids with significant anticancer properties, as shown through molecular docking studies.

Novel Quinazolin-4 (3H)-one Synthesis

Potent Apoptosis Inducer

Green Synthesis and Ultrasonic Condition

  • Catalyst-Free Synthesis : Govindaraju et al. (2016) presented a catalyst-free green synthesis of novel quinolin-5(1H)-ones under ultrasonic conditions, highlighting an environmentally friendly approach.

New 2-PQs Antitumor Agents

Anti-inflammatory and Analgesic Agents

Oxidative Addition and Triazoles Formation

Antimicrobial Activity of Pyrazolopyranopyrimidine

Melanin-Concentrating Hormone Receptor 1 Antagonists

  • 3-Aminomethylquinolines as Antagonists : Kasai et al. (2012) developed 3-aminomethylquinoline derivatives as human MCH receptor 1 antagonists, potentially useful in obesity treatment.

properties

IUPAC Name

6-amino-3-(4-fluorophenyl)-2-methylquinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12FN3O/c1-9-18-14-7-4-11(17)8-13(14)15(20)19(9)12-5-2-10(16)3-6-12/h2-8H,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKSULBGGFFKZBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C(C=C2)N)C(=O)N1C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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